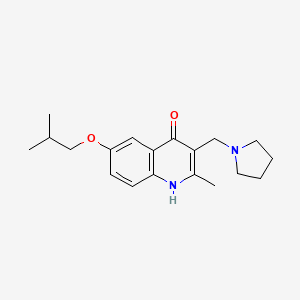![molecular formula C20H16BrNO B4943520 9-[2-(4-bromophenoxy)ethyl]-9H-carbazole](/img/structure/B4943520.png)
9-[2-(4-bromophenoxy)ethyl]-9H-carbazole
Overview
Description
9-[2-(4-bromophenoxy)ethyl]-9H-carbazole, commonly known as BPEC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEC is a carbazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Scientific Research Applications
Antimicrobial Activity and Cytotoxicity : Carbazole derivatives, including those similar to 9-[2-(4-bromophenoxy)ethyl]-9H-carbazole, have been synthesized and evaluated for their antimicrobial activities and cytotoxic effects. Some derivatives showed notable antimicrobial activity against various bacteria and fungi. Additionally, their cytotoxic effects were studied using assays like the MTT assay, revealing varied levels of cytotoxic activity against cell lines such as NIH/3T3 (Kaplancıklı et al., 2012).
Electrochemical and Electrochromic Properties : Research on carbazole derivatives has also focused on their electrochemical and electrochromic properties. Novel donor-acceptor type monomers based on carbazole were synthesized and characterized, showing good electrochemical activity and distinct UV-vis absorption due to different acceptor groups. These studies have implications for applications like OLEDs (Organic Light Emitting Diodes) and electronic devices (Hu et al., 2013).
Photophysical Investigation : Carbazole derivatives have been investigated for their photophysical properties, such as absorbance and emission spectrum. Such studies are crucial for understanding how these compounds interact with light, which is important for applications in photodynamic therapy and the development of fluorescent probes (Alsharif et al., 2018).
Synthesis and Characterization for Electronic Applications : Research has been conducted on the synthesis and characterization of carbazole derivatives for potential use as host materials in phosphorescent organic light-emitting diodes (OLEDs). This includes studies on their thermal and photoelectrical properties, demonstrating their suitability for such applications (Sun et al., 2013).
Genotoxicity and Epigenotoxicity in Cancer Cells : Studies have been done on the genotoxic and epigenetic effects of carbazole-derived molecules on cancer cells. These compounds have been tested for their ability to induce DNA damage and change DNA methylation patterns, indicating their potential use in cancer therapy and as tools for studying cancer biology (Luparello et al., 2021).
properties
IUPAC Name |
9-[2-(4-bromophenoxy)ethyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO/c21-15-9-11-16(12-10-15)23-14-13-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZYXCNVSGFZGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[2-(4-Bromophenoxy)ethyl]carbazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4943449.png)
![ethyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4943469.png)
![2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide](/img/structure/B4943475.png)

![3-benzyl-5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943495.png)
![methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4943510.png)
methyl]phosphonate](/img/structure/B4943511.png)
![3-(3-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943512.png)


![(3aS*,6aR*)-N-ethyl-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B4943535.png)
![2-{benzyl[2-(dimethylamino)ethyl]amino}-4-(dimethylamino)nicotinonitrile ethanedioate hydrate](/img/structure/B4943547.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4943555.png)